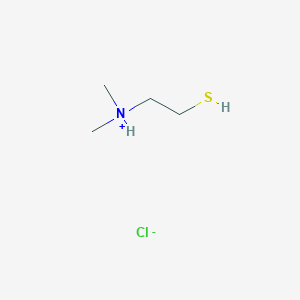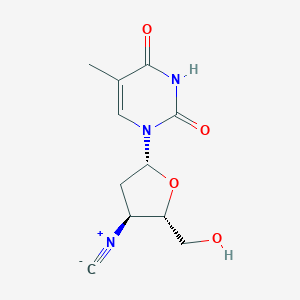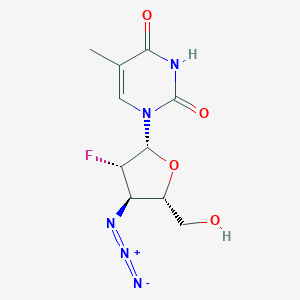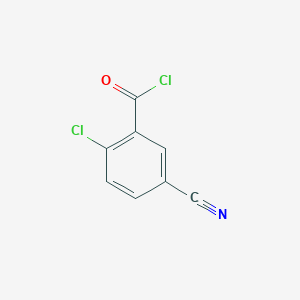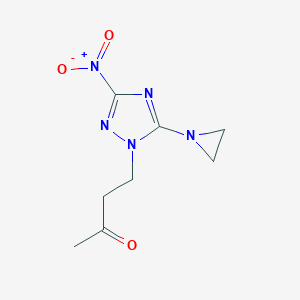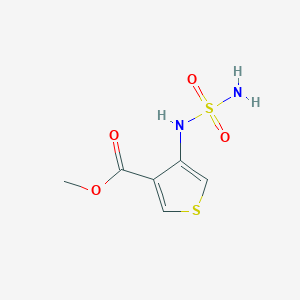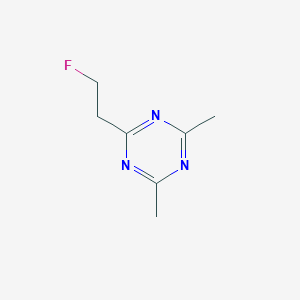
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine, also known as FET, is a chemical compound that is widely used in scientific research. FET is a triazine-based radiotracer that is used in positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that is used to visualize the metabolic activity of tissues in the body. FET is used in PET imaging to detect the presence of tumors, particularly in the brain.
Mechanism Of Action
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is taken up by tumor cells through the amino acid transport system. The uptake of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is proportional to the metabolic activity of the tumor cells. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is not taken up by healthy tissue, which makes it a highly specific tracer for tumor imaging.
Biochemical And Physiological Effects
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has no known biochemical or physiological effects. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is rapidly cleared from the body through the kidneys and does not accumulate in any organs.
Advantages And Limitations For Lab Experiments
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has several advantages for lab experiments. It is a highly specific tracer for tumor imaging, which makes it useful for the study of tumor metabolism. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also relatively easy to synthesize, which makes it widely available for research purposes.
The main limitation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is its short half-life. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has a half-life of approximately 110 minutes, which means that it must be synthesized shortly before use. This limits the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in experiments that require long imaging times.
Future Directions
There are several future directions for the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in scientific research. One area of research is the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in the imaging of other types of tumors, such as lung cancer and pancreatic cancer. Another area of research is the development of new synthesis methods for 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine that can increase its availability for research purposes. Finally, there is interest in the development of new tracers that can be used in combination with 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine to improve tumor imaging.
Synthesis Methods
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is synthesized by reacting 2-chloroethylamine hydrochloride with 4,6-dimethyl-1,3,5-triazine in the presence of a base. The reaction results in the formation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine as a white crystalline solid. The synthesis of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is a complex process that requires expertise in synthetic chemistry.
Scientific Research Applications
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is widely used in scientific research for PET imaging of tumors. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is particularly useful in the imaging of brain tumors, as it can differentiate between tumor tissue and healthy tissue. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also used in the imaging of other types of tumors, such as prostate cancer and breast cancer.
properties
CAS RN |
113768-74-4 |
|---|---|
Product Name |
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
Molecular Formula |
C7H10FN3 |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C7H10FN3/c1-5-9-6(2)11-7(10-5)3-4-8/h3-4H2,1-2H3 |
InChI Key |
ZFUAFMMFJBGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)CCF)C |
Canonical SMILES |
CC1=NC(=NC(=N1)CCF)C |
synonyms |
1,3,5-Triazine,2-(2-fluoroethyl)-4,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



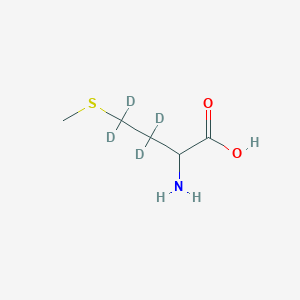
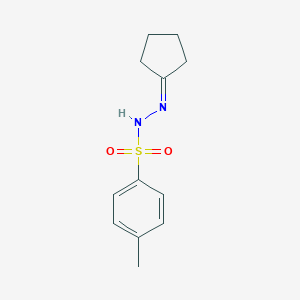
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
